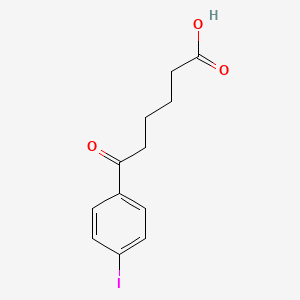

2-(2-Iodobenzoyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azole derivatives, including oxazoles, can be achieved through various methods. For instance, the use of o-iodoxybenzoic acid (IBX) as a reagent for oxidative desulfurization has been shown to initiate domino reactions that lead to the synthesis of azoles . While this paper does not specifically mention 2-(2-Iodobenzoyl)oxazole, the methodologies described could potentially be adapted for its synthesis.

Another approach involves iodine-catalyzed cascade reactions, as demonstrated in the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines . This metal-free synthesis uses iodine as a catalyst and oxygen as an oxidant, which could be a relevant method for synthesizing iodine-containing oxazoles.

Copper-catalyzed reactions have also been employed to synthesize 2-aminobenzothiazoles, constructing multiple bonds in a single step . Although copper is used here, the concept of catalysis in the formation of azoles is noteworthy.

A metal-free synthesis route for 2-aminobenzothiazoles has been described, starting from aryl isothiocyanates and formamides . The reaction involves radical intermediates, which could be a point of interest for the synthesis of oxazole derivatives.

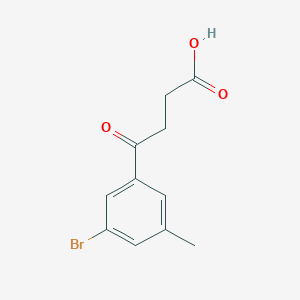

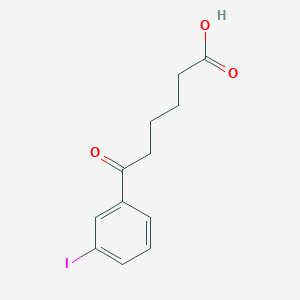

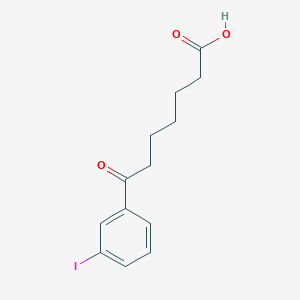

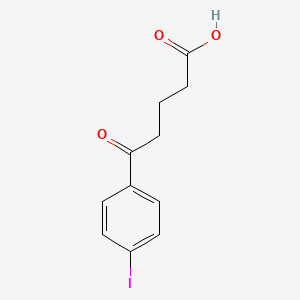

Molecular Structure Analysis

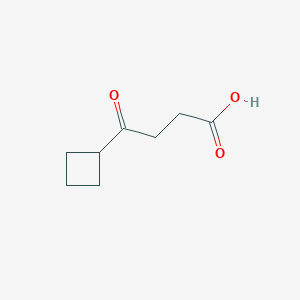

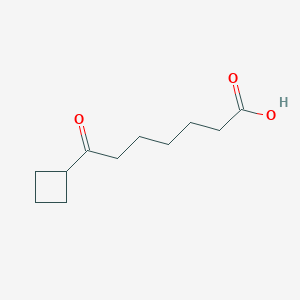

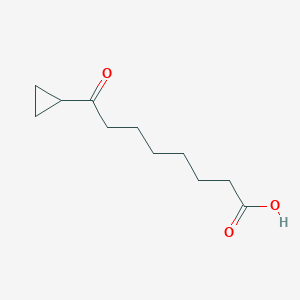

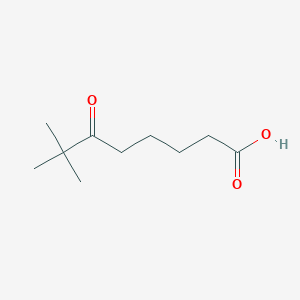

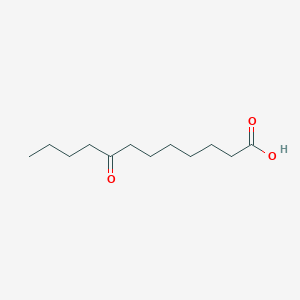

The molecular structure of 2-(2-Iodobenzoyl)oxazole would consist of an oxazole ring connected to a 2-iodobenzoyl group. The papers provided do not directly analyze the molecular structure of this specific compound, but they do discuss the structures of related azole compounds. The principles of C-H functionalization and C-O/S bond formation discussed in the synthesis of benzoxazoles and benzothiazoles could be extrapolated to understand the structural aspects of 2-(2-Iodobenzoyl)oxazole.

Chemical Reactions Analysis

The chemical reactivity of azoles, including oxazoles, is influenced by the presence of heteroatoms in the ring structure. The papers describe various reactions involving azoles, such as oxidative annulation and iodine-catalyzed insertion into S-S bonds . These reactions highlight the potential reactivity of 2-(2-Iodobenzoyl)oxazole in forming new bonds and undergoing transformation.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(2-Iodobenzoyl)oxazole are not directly reported in the papers, the properties of azoles in general can be inferred. Azoles are known for their stability and potential biological activity. The presence of the iodine atom in 2-(2-Iodobenzoyl)oxazole would likely affect its physical properties, such as melting point and solubility, as well as its chemical reactivity, particularly in electrophilic substitution reactions.

Applications De Recherche Scientifique

-

Pharmaceutical Chemistry

- Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry .

- They are considered as the main structure of many biologically active compounds .

- Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

-

Organic Synthesis

- Oxazoles are used in the synthesis of other complex organic compounds .

- The Robinson–Gabriel synthesis and the Fischer oxazole synthesis are two common methods for preparing oxazoles .

- Oxazoles can also be prepared from α-haloketones and formamide, and through the Van Leusen reaction with aldehydes and TosMIC .

-

Biosynthesis

-

Chemical Reactions

-

Medicinal Chemistry

- Oxazole-based molecules are becoming a kind of significant heterocyclic nucleus, which have received attention from researchers globally .

- A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .

-

Synthesis of Oxazole-Based Molecules

- The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

- This method has been used in the synthesis of oxazole-containing molecules from 1972, aiming to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .

Orientations Futures

Oxazole-based molecules, including “2-(2-Iodobenzoyl)oxazole”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds are becoming a significant heterocyclic nucleus in drug discovery due to their broad biological activities . Therefore, the future direction in this field could involve further exploration of the synthesis and biological activities of oxazole derivatives.

Propriétés

IUPAC Name |

(2-iodophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZZQNOEHAFQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642081 |

Source

|

| Record name | (2-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodobenzoyl)oxazole | |

CAS RN |

898759-83-6 |

Source

|

| Record name | (2-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.